2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
This compound features a pyridazine core substituted with a 2,4-dimethylthiazole moiety at position 5 and a sulfanylacetamide group linked to a 4-ethylphenyl ring (Fig. 1).
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-4-14-5-7-15(8-6-14)21-17(24)11-25-18-10-9-16(22-23-18)19-12(2)20-13(3)26-19/h5-10H,4,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXDAEVSDBSDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea in the presence of a base.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound.
Coupling of Thiazole and Pyridazine Rings: The thiazole and pyridazine rings are coupled using a suitable sulfanylating agent.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the pyridazine ring can lead to the formation of dihydropyridazines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activities of thiazole and pyridazine derivatives.
Medicine: It has potential as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings can interact with the active sites of enzymes, inhibiting their activity. The acetamide group can enhance the binding affinity of the compound to its targets.
Comparison with Similar Compounds
Pyridazine-Based Analogs
Compound BB04674 (2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide) shares the pyridazine-sulfanyl-acetamide backbone but differs in substituents:
- Thiazole substitution : The 2,4-dimethylthiazole in the target compound is replaced by a 4-fluorophenyl-methylthiazole.
- Acetamide side chain : The 4-ethylphenyl group is substituted with a 6-methylbenzothiazole.
Implications : The fluorophenyl group in BB04674 may enhance lipophilicity and membrane permeability, while the benzothiazole could influence π-π stacking interactions in protein binding .
| Parameter | Target Compound | BB04674 |
|---|---|---|
| Pyridazine substituent | 2,4-Dimethylthiazole | 4-Fluorophenyl-methylthiazole |
| Acetamide side chain | N-(4-ethylphenyl) | N-(6-methylbenzothiazol-2-yl) |
| Molecular weight | Not reported | 507.626 g/mol |
Triazole-Based Orco Modulators
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) are structurally related acetamides but feature triazole rings instead of pyridazine:
- Key differences :
- The triazole ring in VUAA-1/OLC-12 is replaced by pyridazine in the target compound.
- The ethylphenyl acetamide side chain is conserved, but OLC-12 includes an isopropylphenyl group.
Functional impact : VUAA-1 and OLC-12 are potent agonists/antagonists of insect odorant receptor co-receptors (Orco), suggesting the target compound’s pyridazine-thiazole system may confer divergent receptor specificity or reduced insecticidal activity .
Anti-Exudative and Antiproliferative Acetamides
Anti-exudative triazole-thiones (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) exhibit anti-inflammatory activity in rodent models at 10 mg/kg, comparable to diclofenac sodium . In contrast, hydroxyacetamide derivatives (e.g., FP1-12) with triazolyl-sulfanyl groups show antiproliferative activity against cancer cell lines (IC₅₀: 2–15 µM) . Comparison: The target compound’s thiazole-pyridazine system may enhance metabolic stability over furan-containing analogs but require evaluation in cytotoxicity assays.
Substituent-Driven Pharmacokinetic Variations
- N-(2-ethoxyphenyl) analog (2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide): The ethoxy group improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s ethylphenyl group .
Biological Activity
The compound 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a thiazole-containing derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step organic reactions, including the preparation of thiazole and pyridazine intermediates. The following table summarizes key structural properties:
| Property | Details |
|---|---|
| Molecular Formula | C19H21N9S |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | QUEHTFYJYDOTSQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various biological pathways by binding to enzymes or receptors, influencing their activity and leading to diverse biological effects.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .
Key findings include:
- IC50 Values : Certain thiazole derivatives have shown IC50 values below 2 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
- Mechanisms : Induction of apoptosis and cell cycle arrest have been observed in treated cancer cells.
Antimicrobial Activity
Thiazole derivatives also demonstrate promising antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics .
Notable points include:
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Structure Activity Relationship (SAR) : The presence of electron-withdrawing groups enhances antimicrobial efficacy.
Case Studies
- Anticancer Activity Evaluation : In a study evaluating the anticancer potential of thiazole derivatives, compounds were synthesized and tested against A549 and C6 cell lines. Results indicated significant cytotoxicity with mechanisms involving apoptosis induction .
- Antimicrobial Screening : A series of thiazole-linked compounds were screened for antibacterial activity. Several showed comparable effectiveness to established antibiotics such as norfloxacin .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves multi-step reactions with careful control of catalysts and conditions. For example, equimolar concentrations of substituted heterocyclic precursors (e.g., oxazolones and triazole derivatives) are refluxed under catalytic conditions using pyridine and zeolite (Y-H) at 150°C for 5 hours. Post-reaction workup includes distillation of excess pyridine, acidification, and recrystallization from ethanol to yield the final product .
Q. How is structural characterization of this compound performed to confirm its identity?
Advanced spectroscopic techniques such as -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are essential. Computational tools like PubChem-derived InChI keys and SMILES strings (e.g., CCc1ccc(cc1)NC(=O)CSc1nnc(n1CC)c1cccnc1) can validate structural features. X-ray crystallography, as demonstrated in analogous acetamide derivatives, provides definitive confirmation of molecular geometry .
Q. What preliminary biological screening approaches are used to evaluate its bioactivity?
Initial antiproliferative or anti-exudative activity is assessed via in vitro assays (e.g., MTT or cell viability tests). For instance, triazole-acetamide derivatives are screened against cancer cell lines to measure IC values, with structural modifications (e.g., substituent variations on phenyl rings) correlated to potency .
Advanced Research Questions
Q. How can computational chemistry optimize the design of novel derivatives with enhanced activity?
Quantum chemical calculations (e.g., density functional theory) and reaction path search methods predict reactivity and stability of intermediates. ICReDD’s integrated approach combines computational predictions with experimental validation, creating feedback loops to refine reaction conditions and prioritize derivatives with favorable electronic or steric properties .
Q. What strategies address contradictory data in biological activity across similar compounds?
Systematic structure-activity relationship (SAR) studies are critical. For example, discrepancies in antiproliferative activity between thiazole- and triazole-containing analogs may arise from differences in membrane permeability or target binding. Dose-response curves, molecular docking simulations, and metabolite profiling can resolve such inconsistencies .
Q. How are statistical experimental design principles applied to streamline synthesis optimization?
Factorial design or response surface methodology (RSM) minimizes experimental trials while maximizing data quality. Variables like catalyst loading, temperature, and solvent polarity are systematically varied. For example, fractional factorial designs have reduced the number of experiments by 50% in analogous heterocyclic syntheses while identifying optimal conditions .
Q. What safety protocols are critical during handling of reactive intermediates in its synthesis?
Strict adherence to hazard controls is mandatory. Use fume hoods for pyridine distillation, avoid water contact (risk of exothermic decomposition), and employ personal protective equipment (PPE). Emergency protocols for spills (e.g., neutralization with sand) and storage (dry, inert atmosphere at 2–8°C) mitigate risks .
Methodological Considerations
Q. How can researchers validate the purity and stability of this compound under storage conditions?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) monitors purity (>95%). Accelerated stability studies (40°C/75% relative humidity for 6 months) assess degradation pathways. Lyophilization or storage under argon enhances shelf life .
Q. What analytical techniques quantify environmental or metabolic degradation products?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites. For environmental fate studies, gas chromatography (GC) with electron capture detection quantifies halogenated byproducts. Aquatic toxicity assays (e.g., Daphnia magna exposure) evaluate ecological impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
